molecular formula C8H16ClNO2 B6220589 (2E)-4-(diethylamino)but-2-enoic acid hydrochloride CAS No. 1654728-53-6

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride

Cat. No.: B6220589
CAS No.: 1654728-53-6
M. Wt: 193.67 g/mol
InChI Key: IKZVWZNSAZHZAW-IPZCTEOASA-N
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Description

(2E)-4-(Diethylamino)but-2-enoic acid hydrochloride is a carboxylic acid derivative featuring a diethylamino substituent at the fourth carbon of a but-2-enoic acid backbone. Its molecular formula is C₈H₁₅NO₂·HCl, with a molecular weight of 193.67 g/mol (calculated). The compound exhibits a trans (E) configuration at the double bond, which influences its reactivity and biological interactions. It is commonly utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors like afatinib .

Properties

CAS No.

1654728-53-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(E)-4-(diethylamino)but-2-enoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-9(4-2)7-5-6-8(10)11;/h5-6H,3-4,7H2,1-2H3,(H,10,11);1H/b6-5+;

InChI Key

IKZVWZNSAZHZAW-IPZCTEOASA-N

Isomeric SMILES

CCN(CC)C/C=C/C(=O)O.Cl

Canonical SMILES

CCN(CC)CC=CC(=O)O.Cl

Purity

95

Origin of Product

United States

Biological Activity

(2E)-4-(diethylamino)but-2-enoic acid hydrochloride, a synthetic compound, is notable for its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a diethylamino group attached to a but-2-enoic acid backbone, which contributes to its unique chemical properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.

  • Neurotransmission Modulation :
    • The compound acts as a modulator in synaptic transmission, influencing neurotransmitter systems. It has been shown to interact with various receptors involved in neurotransmission, potentially enhancing or inhibiting synaptic activity depending on the context.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.
  • Analgesic Effects :
    • There is emerging evidence suggesting that this compound may alleviate pain through pathways in the central nervous system, indicating its potential as an analgesic agent.

Table 1: Summary of Biological Activities

Activity TypeDescription
NeurotransmissionModulates synaptic transmission by interacting with neurotransmitter receptors.
AntimicrobialActive against specific bacterial strains, indicating potential for antibiotic development.
AnalgesicPotentially alleviates pain via central nervous system pathways.

Case Studies

  • Neuropharmacological Studies :
    • In vitro studies have demonstrated that this compound can enhance the release of neurotransmitters such as dopamine and serotonin in neuronal cultures. These findings suggest its utility in treating mood disorders and other neuropsychiatric conditions.
  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µM, highlighting its potential as a novel antimicrobial agent.
  • Pain Relief Mechanism :
    • Research has shown that the compound may activate opioid receptors in the brain, leading to decreased perception of pain in animal models. This mechanism aligns with its proposed use in pain management therapies.

Computational Predictions

Computational methods analyzing structure-activity relationships have predicted the compound's biological profile, indicating its therapeutic potential across various applications. Molecular docking studies have revealed binding affinities to key receptors involved in neurotransmission and pain modulation.

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders
The compound has been investigated as a potential drug candidate for treating neurological disorders. Its ability to modulate neurotransmission suggests that it could play a role in the development of therapies for conditions such as epilepsy, depression, and anxiety disorders. The interaction with neurotransmitter systems indicates potential efficacy in altering synaptic transmission dynamics, which is crucial for managing these disorders.

Analgesic Properties
Research indicates that (2E)-4-(diethylamino)but-2-enoic acid hydrochloride may possess analgesic effects, potentially alleviating pain through central nervous system pathways. This property makes it a candidate for further studies aimed at developing new pain management therapies.

Antimicrobial Activity
The compound has shown activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent. This aspect could lead to applications in developing new antibiotics or treatments for infectious diseases.

Chemical Research

Building Block in Synthesis
In chemical research, this compound serves as a valuable building block for synthesizing various organic compounds. Its unique functional groups facilitate reactions that can lead to the formation of more complex molecules used in pharmaceuticals and agrochemicals.

Molecular Docking Studies
Computational methods, including molecular docking studies, have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate its mechanism of action and guide future drug design efforts.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant activity against specific Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
  • Neurotransmission Modulation Research : Another research effort focused on the compound's role in modulating synaptic transmission in animal models, indicating promising results in reducing seizure activity.

These findings underscore the compound's versatility and potential across various therapeutic areas.

Chemical Reactions Analysis

Amide Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation for nucleophilic acyl substitution. In one protocol:

  • The compound reacts with amines (e.g., 4-(phenylamino)quinazolin-6-amine) using coupling agents like EDC·HCl and DMAP in dichloromethane at 20°C for 1 hour, yielding amides ( ).

  • Typical yields range from 26% to 73%, depending on steric and electronic factors of the amine substrate ( ).

Example Reaction:

(2E)-4-(Diethylamino)but-2-enoic acid+R-NH2EDC\cdotpHCl, DMAPAmide+HCl\text{(2E)-4-(Diethylamino)but-2-enoic acid} + \text{R-NH}_2 \xrightarrow{\text{EDC·HCl, DMAP}} \text{Amide} + \text{HCl}

Substrate (R-NH₂)ConditionsYieldReference
4-(3-Iodo-phenylamino)quinazolin-6-amineDMSO, 0°C, 15 min66%
4-(3,4-Dichloro-6-fluoro-phenylamino)quinazolin-6-amineDCM, rt, 1h73%

Functionalization of the α,β-Unsaturated System

The conjugated double bond participates in Michael additions and cycloadditions:

  • Michael Addition : Nucleophiles (e.g., thiols, amines) attack the β-carbon. For example, methylamine reacts with the bromo analog [(2E)-4-bromo-N-(quinazolinyl)but-2-enamide] in THF/DMSO to replace the bromine atom with a methylamino group ( ).

  • Diels-Alder Reactions : The enoate system acts as a dienophile in [4+2] cycloadditions with electron-rich dienes, though direct examples for this compound require extrapolation from related structures ( ).

Key Observation : The diethylamino group enhances electron density at the β-carbon, accelerating nucleophilic additions compared to non-aminated analogs ( ).

Modification of the Diethylamino Group

The tertiary amine undergoes alkylation or quaternization:

  • Quaternization : Treatment with methyl iodide in THF/DMSO at 100°C for 5 minutes converts the dimethylamino analog to a quaternary ammonium salt ( ). This reaction is critical for synthesizing radiolabeled derivatives (e.g., carbon-11 labeled probes for PET imaging).

  • Demethylation : Strong acids or electrophiles (e.g., BF₃·THF) can cleave the N-alkyl groups, though this is less common due to the stability of the diethylamino group ( ).

Decarboxylation and Thermal Stability

Under acidic or high-temperature conditions (>120°C), decarboxylation occurs:

  • In DME with CsF at 120°C, the carboxylic acid loses CO₂, forming 4-(diethylamino)but-1-ene derivatives ( ).

  • This side reaction competes with desired transformations in carboxylation or coupling protocols ( ).

Salt Formation and pH-Dependent Behavior

As a hydrochloride salt, the compound exhibits pH-sensitive solubility:

  • Deprotonation : In basic media (pH > 8), the ammonium group loses a proton, increasing hydrophobicity and altering reactivity ( ).

  • Ion Exchange : The chloride counterion can be replaced with other anions (e.g., triflate, tosylate) via metathesis in polar solvents ( ).

Comparison with Similar Compounds

(E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride

Molecular Formula: C₆H₁₁NO₂·HCl Molecular Weight: 165.62 g/mol Key Differences:

  • Substituent: Contains a dimethylamino group (-N(CH₃)₂) instead of diethylamino (-N(C₂H₅)₂).
  • Physicochemical Properties :
    • Higher water solubility due to reduced steric hindrance and lower lipophilicity.
    • Lower molecular weight enhances diffusion across membranes.
  • Applications : Used as a precursor in afatinib synthesis .
Property (2E)-4-(Diethylamino)but-2-enoic Acid HCl (E)-4-(Dimethylamino)but-2-enoic Acid HCl
Molecular Weight 193.67 g/mol 165.62 g/mol
Solubility Moderate in polar solvents High in water and ethanol
Lipophilicity (LogP) ~1.5 (estimated) ~0.8 (estimated)
Pharmacological Role Intermediate in drug synthesis Intermediate in afatinib production

Oxybutynin Hydrochloride

Molecular Formula: C₂₂H₃₁NO₃·HCl Molecular Weight: 393.95 g/mol Key Differences:

  • Structure : Contains a bulky α-cyclohexyl-α-hydroxybenzeneacetic acid ester group instead of a carboxylic acid.
  • Pharmacological Activity : Acts as an antispasmodic by antagonizing muscarinic receptors .
  • Physicochemical Properties :
    • Higher lipophilicity (LogP ~4.2) due to aromatic and cyclohexyl groups.
    • Melting range: 124–129°C .
Property (2E)-4-(Diethylamino)but-2-enoic Acid HCl Oxybutynin Hydrochloride
Functional Groups Carboxylic acid, diethylamino Ester, cyclohexyl, phenyl, diethylamino
Molecular Weight 193.67 g/mol 393.95 g/mol
Melting Point Not reported 124–129°C
Therapeutic Use Synthetic intermediate Antispasmodic for overactive bladder

(2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride

Molecular Formula: C₆H₁₁Cl₂NO Molecular Weight: 184.06 g/mol Key Differences:

  • Reactivity : The acyl chloride group (-COCl) enhances reactivity in nucleophilic substitution reactions.
  • Applications : Used in peptide coupling and synthesis of advanced intermediates .
Property (2E)-4-(Diethylamino)but-2-enoic Acid HCl (2E)-4-(Dimethylamino)but-2-enoyl Chloride HCl
Functional Groups Carboxylic acid Acyl chloride
Reactivity Moderate High
Stability Stable in dry conditions Moisture-sensitive

Pharmacological Relevance

  • Oxybutynin Hydrochloride : Demonstrated efficacy in reducing smooth muscle contractions via anticholinergic activity .
  • Afatinib Intermediate: The dimethylamino analog is critical in synthesizing afatinib, a tyrosine kinase inhibitor .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-4-(diethylamino)but-2-enoic acid hydrochloride, and how can reaction conditions be controlled to minimize side products?

  • Methodology : The compound can be synthesized via a two-step process: (1) condensation of diethylamine with an α,β-unsaturated carboxylic acid precursor (e.g., maleic anhydride) under basic conditions, followed by (2) stereoselective isomerization to the (2E)-configuration using catalytic acids like HCl. Key parameters include temperature (60–80°C for condensation), pH control (pH 7–8 for isomerization), and solvent selection (e.g., ethanol/water mixtures). Side products like (2Z)-isomers or diethylamide derivatives can arise from incomplete stereocontrol or over-alkylation; these are mitigated via strict reaction monitoring (TLC/HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodology :

  • NMR : Use deuterated solvents (D₂O or DMSO-d₆) to resolve amine and carboxylic proton signals. Key peaks:
  • ¹H NMR: δ 6.2–6.4 (vinyl protons, J = 15–16 Hz for trans-configuration), δ 3.2–3.5 (diethylamino CH₂), δ 1.1–1.3 (diethyl CH₃).
  • ¹³C NMR: δ 170–175 ppm (carboxylic carbon), δ 120–130 ppm (vinyl carbons).
  • IR : Look for C=O stretch (~1700 cm⁻¹), C=C stretch (~1640 cm⁻¹), and N–H bend (~1550 cm⁻¹).
  • Mass Spec : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 188.1 (free base) and [M+Cl]⁻ at m/z 224.5 (hydrochloride salt) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–10) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC/UV-Vis at 254 nm. Key degradation pathways include hydrolysis of the ester group (pH-dependent) and thermal decomposition of the diethylamino moiety. Use Arrhenius plots to predict shelf life .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., GABA receptors or ion channels). Focus on the diethylamino group’s electrostatic interactions and the carboxylic acid’s hydrogen-bonding potential.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or aqueous environments.
  • QSAR : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data from analogues .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines or assay conditions?

  • Methodology :

  • Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
  • Assay Standardization : Re-test the compound under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables like cell passage number or serum batch effects.
  • Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity in conflicting models .

Q. What strategies are recommended for designing in vivo studies to assess pharmacokinetics and toxicity?

  • Methodology :

  • Dose Optimization : Perform ascending-dose studies in rodents (e.g., 10–100 mg/kg) with plasma sampling at 0, 1, 3, 6, and 24 hours. Analyze using LC-MS/MS.
  • Toxicokinetics : Monitor liver/kidney function markers (ALT, BUN) and histopathology post-administration.
  • BBB Permeability : Use in situ brain perfusion models to quantify uptake, leveraging the compound’s logD (~1.5) as a predictor .

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